molecular formula C12H12F9NO3S B6359724 1-Ethyl-3-methylpyridinium perfluorobutanesulfonate CAS No. 1015420-87-7

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate

Cat. No.: B6359724
CAS No.: 1015420-87-7
M. Wt: 421.28 g/mol
InChI Key: LTOPJNCLIAYPRS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate can be synthesized through a series of chemical reactions involving the alkylation of pyridine derivatives followed by anion exchange with perfluorobutanesulfonate. The synthetic route typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylpyridinium perfluorobutanesulfonate involves its interaction with molecular targets through ionic and non-covalent interactions. The perfluorobutanesulfonate anion contributes to the compound’s unique properties, such as high thermal stability and low volatility . These interactions can affect various molecular pathways, depending on the specific application and environment .

Comparison with Similar Compounds

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate can be compared with other similar fluorinated ionic liquids, such as:

    1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its high ionic conductivity and low viscosity.

    1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Noted for its high thermal stability and low melting point.

    1-Octyl-3-methylimidazolium chloride: Used for its excellent solvation properties and chemical stability.

The uniqueness of this compound lies in its combination of high thermal stability, low volatility, and specific solvation properties, making it suitable for specialized applications .

Properties

IUPAC Name

1-ethyl-3-methylpyridin-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.C4HF9O3S/c1-3-9-6-4-5-8(2)7-9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-7H,3H2,1-2H3;(H,14,15,16)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOPJNCLIAYPRS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895607
Record name 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015420-87-7
Record name 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate
Reactant of Route 3
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate
Reactant of Route 4
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate
Reactant of Route 5
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.